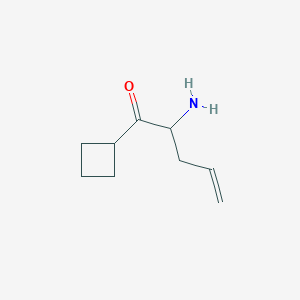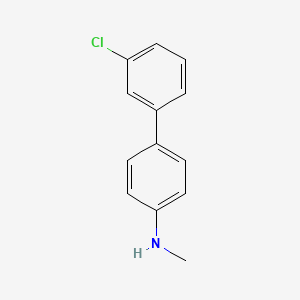
4-(3-Chlorophenyl)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a chlorinated phenyl ring attached to an aniline moiety, which is further substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloronitrobenzene with methylamine under reducing conditions to form the desired aniline derivative. The reaction typically proceeds as follows:
Reduction of 3-chloronitrobenzene: 3-chloronitrobenzene is reduced to 3-chloroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
N-Methylation: The resulting 3-chloroaniline is then reacted with methyl iodide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to reduce 3-chloronitrobenzene to 3-chloroaniline.
Methylation: Employing methylating agents like dimethyl sulfate or methyl chloride in the presence of a base to achieve N-methylation.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl ring allows for nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-N-methylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of chlorinated aniline derivatives on biological systems.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-N-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-N-methylaniline: Similar structure but with the chlorine atom at the para position.
4-(3-Bromophenyl)-N-methylaniline: Similar structure with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-N-ethylamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-(3-Chlorophenyl)-N-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the chlorine atom at the meta position and the methyl group on the aniline nitrogen contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12ClN |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-N-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,15H,1H3 |
Clave InChI |
SBQGWUPSNFUNFX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


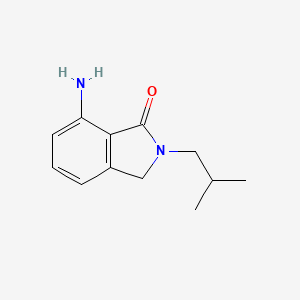
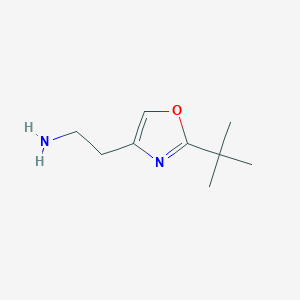

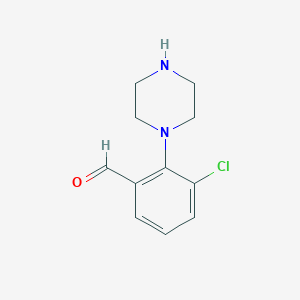
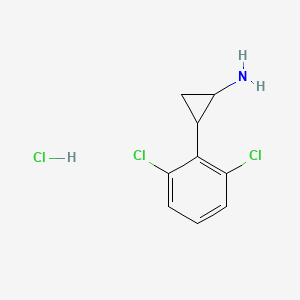
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)
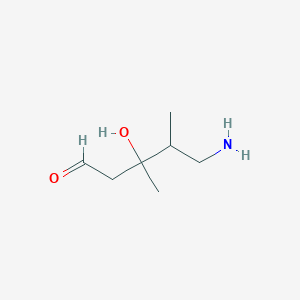
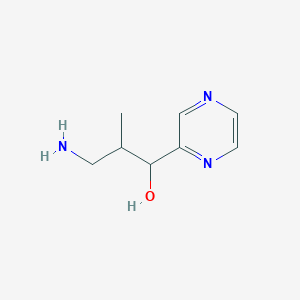
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)
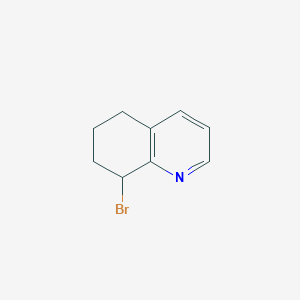
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
